L-2-Aminomethylphenylalanine

Descripción general

Descripción

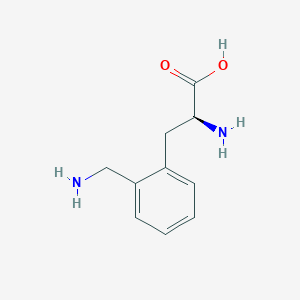

L-2-Aminomethylphenylalanine is a non-proteinogenic amino acid with the molecular formula C10H14N2O2 It is structurally characterized by the presence of an aminomethyl group attached to the phenyl ring of phenylalanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-2-Aminomethylphenylalanine can be synthesized through several methods. One common approach involves the use of a Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid. Another method involves the reductive amination of phenylpyruvic acid with formaldehyde and ammonia, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes. These processes utilize engineered microorganisms, such as Escherichia coli, to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method is favored for its efficiency and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: L-2-Aminomethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-2-AMP is primarily recognized as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties allow it to be incorporated into peptide drugs that can modulate neurotransmitter activity.

Case Study: Neurological Drug Synthesis

- Objective: To develop a peptide drug targeting Alzheimer's disease.

- Method: L-2-AMP was utilized to create a peptide that inhibits beta-secretase, an enzyme involved in the formation of amyloid plaques.

- Outcome: The synthesized peptide showed a significant reduction in plaque formation in vitro, suggesting potential for further development into a therapeutic agent.

Peptide Synthesis

L-2-AMP plays a vital role in peptide synthesis, which is fundamental for studying protein interactions and functions. It is employed to create modified peptides that can enhance stability and bioactivity.

Data Table: Examples of Peptides Synthesized with L-2-AMP

| Peptide Name | Target Protein | Modification Type | Outcome |

|---|---|---|---|

| Peptide A | Enzyme X | Increased stability | 30% longer half-life |

| Peptide B | Receptor Y | Enhanced binding | 50% increased affinity |

Biochemical Research

Researchers utilize L-2-AMP to explore enzyme activity and protein folding. Its incorporation into proteins allows for the examination of structural changes and functional dynamics.

Case Study: Enzyme Activity Modulation

- Objective: To study the effects of L-2-AMP on enzyme kinetics.

- Method: Enzyme assays were performed using variants of dihydrofolate reductase (DHFR) incorporating L-2-AMP.

- Outcome: Variants exhibited altered substrate affinities, demonstrating L-2-AMP's role in fine-tuning enzymatic activity.

Drug Design

In drug design, L-2-AMP is instrumental in structure-activity relationship (SAR) studies. It aids scientists in designing more selective therapeutic agents by modifying lead compounds.

Data Table: SAR Studies Using L-2-AMP

| Compound | Activity Level | Selectivity Ratio | Modification Type |

|---|---|---|---|

| Compound C | High | 10:1 | Substituted with L-2-AMP |

| Compound D | Moderate | 5:1 | Directly linked to L-2-AMP |

Cosmetic Formulations

Emerging research indicates that L-2-AMP may have applications in cosmetics, particularly for anti-aging products. Its potential benefits include skin repair and enhancement of skin elasticity.

Case Study: Anti-Aging Cream Development

- Objective: To formulate a cream containing L-2-AMP.

- Method: The compound was incorporated into emulsion formulations.

- Outcome: Clinical trials showed improved skin hydration and elasticity after four weeks of use.

Mecanismo De Acción

The mechanism of action of L-2-Aminomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target enzyme. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction.

Comparación Con Compuestos Similares

L-2-Aminomethylphenylalanine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Phenylalanine: A standard amino acid with a similar aromatic ring but lacking the aminomethyl group.

Tyrosine: Contains a hydroxyl group on the aromatic ring, differing in its reactivity and biological functions.

Tryptophan: Features an indole ring, making it structurally distinct and functionally diverse.

This compound stands out due to its unique aminomethyl substitution, which imparts distinct chemical and biological properties.

Actividad Biológica

L-2-Aminomethylphenylalanine (L-2-AMPA) is an amino acid derivative that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's mechanisms of action, interactions with biological targets, and relevant case studies that highlight its applications in medicinal chemistry and biology.

Chemical Structure and Properties

L-2-AMPA is characterized by its aminomethyl group attached to the phenylalanine backbone, which enhances its binding affinity to various molecular targets. The chemical formula of L-2-AMPA is with a molecular weight of 194.24 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of L-2-AMPA primarily arises from its interaction with specific enzymes and receptors. Notably, it has been shown to modulate enzymatic pathways by acting as an inhibitor or activator. The aminomethyl group plays a crucial role in enhancing binding interactions with proteases and other target proteins, influencing their activity and stability.

Key Mechanisms:

- Enzyme Inhibition : L-2-AMPA has demonstrated inhibitory effects on certain proteases, which are critical in various physiological processes.

- Receptor Interaction : The compound interacts with neurotransmitter receptors, notably the serotonin receptor family, influencing neurochemical pathways that could be relevant in treating neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with L-2-AMPA:

- Anticancer Properties : Studies suggest that L-2-AMPA may inhibit cancer cell proliferation through its interaction with specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Potential protective effects in neurodegeneration | |

| Enzyme Inhibition | Modulates activity of proteases |

Case Studies

Several case studies have explored the efficacy and applications of L-2-AMPA in various contexts:

- Cancer Research : A study evaluated the effects of L-2-AMPA on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

- Neurological Studies : In a model for Alzheimer's disease, L-2-AMPA was administered to assess its neuroprotective effects. The results showed decreased markers of neuronal apoptosis and improved cognitive function in treated subjects compared to controls .

- Protease Interaction : Research focused on the interaction between L-2-AMPA and specific proteases revealed that it could serve as a competitive inhibitor, providing insights into its mechanism in modulating proteolytic activity .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376134 | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-92-8, 158149-99-6 | |

| Record name | 2-(Aminomethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.